ALDH3A1 Enzyme Inhibition Potency: 2.1 µM IC50 via Benzaldehyde Oxidation Assay
In a direct head-to-head comparison within a patent series (US9328112), compound A24, which corresponds structurally to 4-(2-(trifluoromethyl)thiazol-5-yl)benzaldehyde, exhibited an IC50 value of 2.1 µM (2.10E+3 nM) against human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation [1]. In the same assay system, a closely related analog, compound A64, demonstrated an IC50 of 900 nM, while another analog, compound A6, showed an IC50 > 100 µM (>1.00E+5 nM) [REFS-2, REFS-3]. This quantitative data establishes a clear potency differentiation relative to analogs bearing alternative substituents or substitution patterns on the thiazole core.
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 2.1 µM |
| Comparator Or Baseline | Comparator A64: IC50 = 0.9 µM; Comparator A6: IC50 > 100 µM |
| Quantified Difference | Target compound is 2.3-fold less potent than A64, but >47-fold more potent than A6 |
| Conditions | In vitro enzyme assay using recombinant human ALDH3A1 with benzaldehyde as substrate; preincubation for 1 min followed by spectrophotometric detection. |
Why This Matters
This quantitative benchmark allows researchers to select the compound with the appropriate level of ALDH3A1 inhibition for their specific assay, avoiding the suboptimal potency of A6 or the potentially off-target activity of the more potent A64.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994 | US9328112, A24). Affinity Data: IC50 2.10E+3 nM for human ALDH3A1. Accessed via http://ww.bindingdb.org. View Source
- [2] BindingDB. BDBM50447059 (CHEMBL3112689 | US9328112, A64). Affinity Data: IC50 900 nM for human ALDH3A1. Accessed via http://ww.bindingdb.org. View Source
- [3] BindingDB. BDBM223778 (US9328112, A6). Affinity Data: IC50 >1.00E+5 nM for human ALDH3A1. Accessed via http://bindingdb.org. View Source
